

Spectroscopic Analysis of Benzotriazole-1-carboxamidinium Tosylate: A Technical Guide

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Compound of Interest

Compound Name: **Benzotriazole-1-carboxamidinium tosylate**

Cat. No.: **B060674**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Benzotriazole-1-carboxamidinium tosylate**, a versatile reagent in organic synthesis, particularly for the formation of guanidines.^[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining such spectra.

Molecular Structure and Properties

Benzotriazole-1-carboxamidinium tosylate ($C_{14}H_{15}N_5O_3S$) is a salt consisting of a benzotriazole-1-carboxamidinium cation and a tosylate anion.^[2]

- Molecular Formula: $C_{14}H_{15}N_5O_3S$ ^[2]
- Molecular Weight: 333.37 g/mol ^[2]
- CAS Number: 163853-10-9^[2]

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **Benzotriazole-1-carboxamidinium tosylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR data were obtained in DMSO-d₆.

Table 1: ^1H NMR Spectroscopic Data for **Benzotriazole-1-carboxamidinium tosylate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.3	s	3H	CH ₃ (tosyl)
7.11	d	2H	Ar-H (tosyl)
7.3	s	4H	NH ₂ (carboxamidinium)
7.5	d	2H	Ar-H (tosyl)

Table 2: ^{13}C NMR Spectroscopic Data for **Benzotriazole-1-carboxamidinium tosylate**

Chemical Shift (δ) ppm	Assignment
20.9	CH ₃ (tosyl)
125.5	Ar-C (tosyl)
128.4	Ar-C (tosyl)
138.4	Ar-C (tosyl)
144.7	Ar-C (tosyl)
156.9	C=N (carboxamidinium)

Note: The assignments for the benzotriazole moiety in the original source were not explicitly provided for the parent compound but were inferred from related structures.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

Table 3: Mass Spectrometry Data for **Benzotriazole-1-carboxamidinium tosylate**

Parameter	Value	Reference
Molecular Formula	C ₁₄ H ₁₅ N ₅ O ₃ S	[2]
Exact Mass	333.08956 Da	[2]
Monoisotopic Mass	333.08956 Da	[2]

Infrared (IR) Spectroscopy

A specific experimental IR spectrum for **Benzotriazole-1-carboxamidinium tosylate** is not readily available in the reviewed literature. However, based on the known characteristic absorption bands of its constituent functional groups, the expected IR absorbances are summarized in Table 4.

Table 4: Expected Characteristic IR Absorption Bands for **Benzotriazole-1-carboxamidinium tosylate**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode	Expected Intensity
3400-3100	N-H (Amidinium)	Stretching	Strong, Broad
3100-3000	C-H (Aromatic)	Stretching	Medium
2950-2850	C-H (Methyl)	Stretching	Medium
~1650	C=N (Amidinium)	Stretching	Strong
1600-1450	C=C (Aromatic)	Stretching	Medium to Strong
1200-1100	S=O (Sulfonate)	Asymmetric Stretching	Strong
1050-1000	S=O (Sulfonate)	Symmetric Stretching	Strong
~1416	N=N (Triazole)	Bending	Medium
850-750	C-H (Aromatic)	Out-of-plane Bending	Strong

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the purified **Benzotriazole-1-carboxamidinium tosylate**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a clean 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- ¹H NMR:
 - Acquire a one-dimensional proton spectrum.
 - The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
- ¹³C NMR:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - The chemical shifts are referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

- The mixture should be a fine, homogeneous powder.
- Place the powder into a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure:
 - Place the KBr pellet in the sample holder of the spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further, dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$.

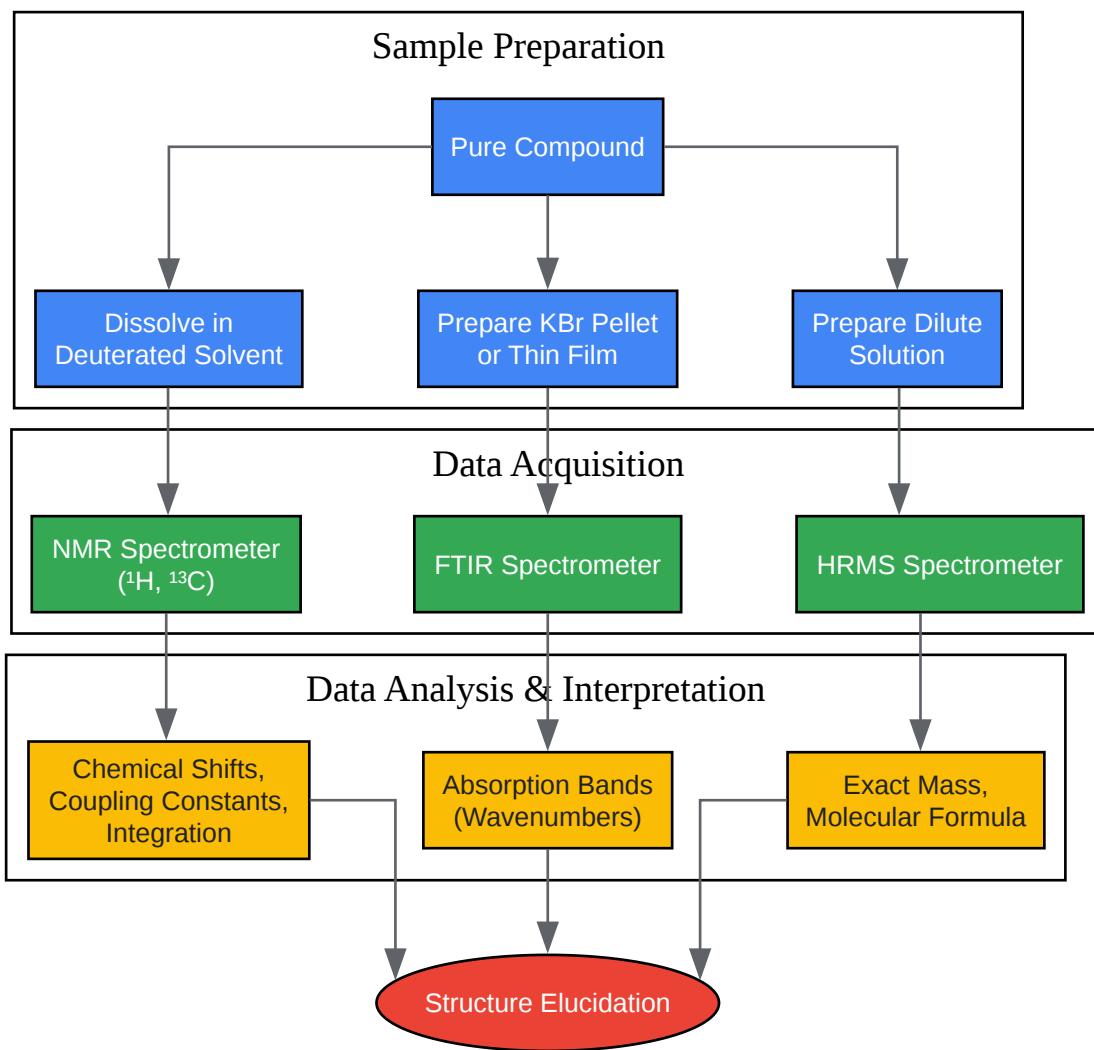
Instrumentation and Data Acquisition:

- Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
- Ionization Source: Electrospray Ionization (ESI) is commonly used for polar, non-volatile compounds.
- Procedure:
 - Infuse the sample solution directly into the ESI source.

- Acquire the mass spectrum in positive ion mode to detect the $[M+H]^+$ ion.
- Calibrate the instrument using a known standard to ensure high mass accuracy.

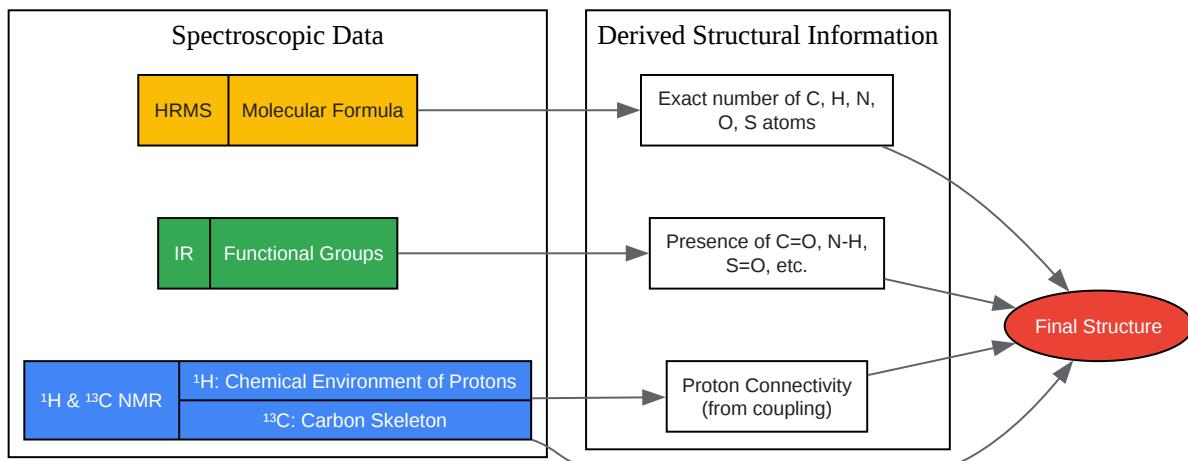
Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in interpreting the resulting data.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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Caption: Logical relationships in spectroscopic data interpretation.

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References

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- 2. Benzotriazole-1-carboxamidinium tosylate | C14H15N5O3S | CID 11221277 - PubChem [pubchem.ncbi.nlm.nih.gov]
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